

Synthesis and Chemical Properties of Fenoprofen Calcium Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: *Fenoprofen calcium*

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Abstract

Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is utilized for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the synthesis and chemical properties of its stable salt form, **Fenoprofen calcium** dihydrate. The document details a plausible synthetic route, outlines key chemical and physical characteristics, and describes relevant analytical techniques for its characterization. Furthermore, it elucidates the established mechanism of action, offering a comprehensive resource for professionals in the field of drug development and research.

Introduction

Fenoprofen calcium dihydrate is the calcium salt of (\pm) -2-(3-phenoxyphenyl)propanoic acid. As an NSAID, its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis.^[1] The calcium dihydrate salt form offers advantages in terms of stability and formulation.^[2] This guide serves as a technical resource, consolidating information on its synthesis, chemical and physical properties, and analytical methodologies.

Synthesis of Fenoprofen Calcium Dihydrate

The synthesis of **Fenoprofen calcium** dihydrate is a multi-step process that begins with the formation of the active pharmaceutical ingredient, Fenoprofen, followed by its conversion to the calcium salt and subsequent hydration. While various synthetic routes have been reported, a common pathway involves the following key transformations.

Synthesis of (\pm)-2-(3-phenoxyphenyl)propanoic acid (Fenoprofen)

A plausible synthetic route, based on established chemical principles and information from available patents, starts from 3-phenoxybenzaldehyde.

Experimental Protocol:

- Step 1: Synthesis of 3-phenoxybenzyl alcohol. 3-phenoxybenzaldehyde is reduced to 3-phenoxybenzyl alcohol using a suitable reducing agent, such as sodium borohydride, in an alcoholic solvent.
- Step 2: Conversion to 3-phenoxybenzyl chloride. The alcohol is then converted to the corresponding chloride by reaction with a chlorinating agent like thionyl chloride in the presence of a base such as pyridine.^[3]
- Step 3: Formation of 3-phenoxybenzyl cyanide. The chloride is reacted with sodium cyanide in a polar aprotic solvent, often with a phase transfer catalyst, to yield 3-phenoxybenzyl cyanide.^[3]
- Step 4: Alkylation to form α -(3-phenoxyphenyl)propionitrile. The cyanide is then alkylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base like sodium amide or sodium ethoxide.^[3]
- Step 5: Hydrolysis to Fenoprofen. The resulting nitrile is hydrolyzed under acidic or basic conditions to yield racemic (\pm)-2-(3-phenoxyphenyl)propanoic acid (Fenoprofen).^[4] The product is then purified by recrystallization.

Formation of Fenoprofen Calcium Dihydrate

The free acid, Fenoprofen, is converted to its calcium salt, which is then hydrated. A "green" synthesis approach has been reported for this step.^[5]

Experimental Protocol:

- Step 1: Salt Formation. Racemic Fenoprofen is dissolved in an appropriate solvent, such as ethanol or a mixture of water and a water-miscible organic solvent.[5] An aqueous solution of a calcium salt, such as calcium chloride, or a suspension of calcium carbonate is added to the solution of Fenoprofen.[3][5] The reaction mixture is stirred, leading to the precipitation of **Fenoprofen calcium**.
- Step 2: Hydration and Isolation. The precipitated **Fenoprofen calcium** is then hydrated by controlling the water content of the crystallization medium. The resulting **Fenoprofen calcium** dihydrate is isolated by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried under controlled conditions to obtain a crystalline solid.[5] The reported yield for a similar green synthesis process is 87.03%. [6]

[Click to download full resolution via product page](#)Diagram 1: Synthesis Workflow of **Fenoprofen Calcium Dihydrate**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Fenoprofen calcium** dihydrate is presented in the table below.

Property	Value	Reference
Chemical Formula	<chem>C30H30CaO8</chem>	[7]
Molecular Weight	558.63 g/mol	[8]
CAS Number	71720-56-4 (dihydrate)	[9][10]
Appearance	White to off-white crystalline solid	[10][11]
Melting Point	>94°C (decomposes)	[12]
pKa	4.5 (at 25°C)	[11]
Solubility		
Water	Slightly soluble (1 mg/mL, requires sonication)	[11][13]
Ethanol	18 mg/mL (sonication recommended)	[8]
DMSO	≥ 100 mg/mL	[8][13]
DMF	33 mg/mL	[10]
Chloroform	Slightly soluble (heated, sonicated)	[12]
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /n	[2]

Analytical Characterization

Several analytical techniques are employed to confirm the identity, purity, and solid-state properties of **Fenoprofen calcium** dihydrate.

Experimental Protocols for Characterization

- Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystal structure of **Fenoprofen calcium** dihydrate. A typical procedure involves irradiating the powdered

sample with monochromatic X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is characteristic of the crystalline form.

[3]

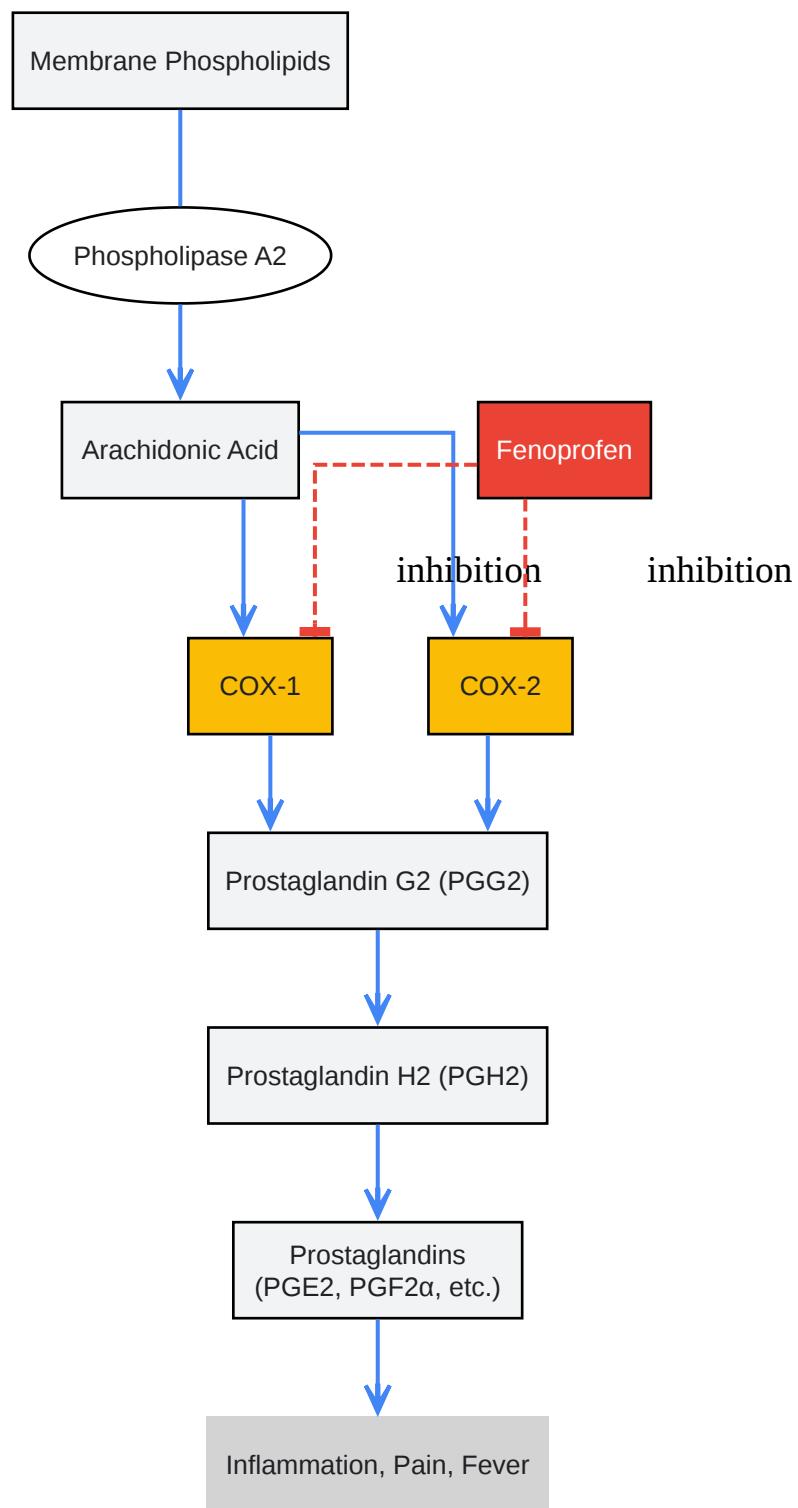
- Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the compound, such as its melting point and heat of fusion. A small sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference.
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is particularly useful for determining the water content in the dihydrate form and studying its dehydration behavior.
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of **Fenoprofen calcium** dihydrate and quantifying any impurities. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the mobile and stationary phases.

Mechanism of Action

The pharmacological activity of Fenoprofen is attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1]

Signaling Pathway

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting both COX-1 and COX-2, Fenoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in the production of prostaglandins that protect the gastric mucosa.



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